3-Ethynyl-3-methyloxetane

Vue d'ensemble

Description

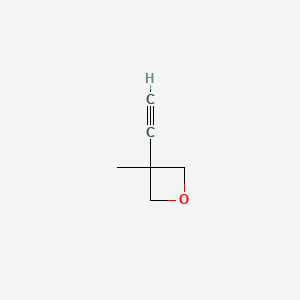

3-Ethynyl-3-methyloxetane is a chemical compound with the molecular formula C6H8O. It is a member of the oxetane family, characterized by a four-membered ring containing one oxygen atom.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethynyl-3-methyloxetane typically involves the reaction of 3-methyloxetan-3-ol with an ethynylating agent. One common method is the use of ethynylmagnesium bromide in the presence of a suitable catalyst. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is usually stirred at low temperatures to control the reaction rate and improve yield .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced reaction control systems to ensure consistent product quality. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is purified using techniques such as distillation or chromatography .

Analyse Des Réactions Chimiques

Types of Reactions: 3-Ethynyl-3-methyloxetane undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxetane derivatives.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield alcohol derivatives.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an aqueous medium at room temperature.

Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.

Substitution: Nucleophiles such as sodium azide or sodium methoxide in polar solvents.

Major Products Formed:

Oxidation: Oxetane derivatives with additional oxygen functionalities.

Reduction: Alcohol derivatives of oxetane.

Substitution: Substituted oxetanes with various functional groups.

Applications De Recherche Scientifique

Polymer Chemistry

Functional Monomer in Polymerization Reactions

3-Ethynyl-3-methyloxetane serves as a functional monomer that can undergo polymerization to form polymers with specific properties. Its structure allows it to participate in both cationic and anionic polymerization processes, making it versatile for creating various polymeric materials. The compound's ability to act as an optical modifier in photopolymerizable compositions is particularly noteworthy due to its high refractive index and low absorption coefficient. This characteristic enables the development of advanced optical materials that are crucial in applications such as coatings, adhesives, and electronic devices .

Table 1: Properties of Polymers Derived from this compound

| Property | Value |

|---|---|

| Refractive Index | High |

| Absorption Coefficient | Low |

| Polymerization Type | Cationic/Anionic |

| Applications | Optical materials, coatings |

Medicinal Chemistry

Synthesis of Bioactive Compounds

This compound is utilized in the synthesis of various bioactive compounds, particularly in the development of antiretroviral agents. Its incorporation into molecular frameworks has been shown to enhance the biological activity of resulting compounds. For instance, it has been employed in the synthesis of lactate dehydrogenase inhibitors, which are promising candidates for cancer treatment due to their role in metabolic pathways that cancer cells exploit for growth .

Case Study: Lactate Dehydrogenase Inhibitors

Research involving this compound has demonstrated its effectiveness in synthesizing inhibitors that target lactate dehydrogenase, an enzyme critical for cancer cell metabolism. These inhibitors have shown significant potency in biochemical assays, indicating their potential as therapeutic agents .

Materials Science

Hydrogels and Drug Delivery Systems

The compound is also being explored in the context of hydrogels, which are three-dimensional polymeric networks capable of holding large amounts of water. Hydrogels incorporating this compound can be engineered for controlled drug release applications. Their tunable properties allow for targeted delivery and sustained release of therapeutic agents, making them suitable for various biomedical applications .

Table 2: Characteristics of Hydrogels with this compound

| Characteristic | Description |

|---|---|

| Biocompatibility | High |

| Chemical Modifiability | Excellent |

| Drug Release Mechanism | Controlled/Sustained |

| Applications | Drug delivery, tissue engineering |

Explosive Formulations

High Energy Propellant Binders

Another notable application of this compound is in the formulation of high-energy propellant binders. The compound can be nitrated to produce derivatives that enhance the energy output and performance of missile propellants. This application highlights the compound's versatility beyond traditional chemical uses into fields requiring high-performance materials .

Mécanisme D'action

The mechanism of action of 3-Ethynyl-3-methyloxetane involves its ability to undergo ring-opening polymerization, leading to the formation of polyoxetanes. These polymers exhibit unique properties due to the presence of the oxetane ring, which imparts rigidity and stability to the polymer chain. The ethynyl group can also participate in various chemical reactions, allowing for further functionalization and modification of the polymer .

Comparaison Avec Des Composés Similaires

3-Methyloxetane: Lacks the ethynyl group, resulting in different reactivity and applications.

3-Ethyl-3-methyloxetane: Similar structure but with an ethyl group instead of an ethynyl group, leading to different chemical properties.

3-Hydroxymethyl-3-methyloxetane: Contains a hydroxymethyl group, making it more reactive in certain chemical reactions.

Uniqueness: 3-Ethynyl-3-methyloxetane is unique due to the presence of the ethynyl group, which provides additional reactivity and allows for the synthesis of a wide range of derivatives. This makes it a valuable compound in both academic research and industrial applications .

Activité Biologique

3-Ethynyl-3-methyloxetane, a compound with the molecular formula CHO, has garnered attention in various fields, particularly in medicinal chemistry and materials science. This article explores its biological activity, synthesis, and potential applications based on current research findings.

- Molecular Weight : 96.129 g/mol

- Purity : Minimum 97% .

- Structure : The compound features an oxetane ring, which is a four-membered cyclic ether known for its unique reactivity and stability.

Research indicates that this compound may function as a precursor or building block in the synthesis of more complex compounds with biological activity. Its structural characteristics allow it to participate in various chemical reactions, potentially leading to the development of inhibitors targeting specific biological pathways.

-

Inhibition of METTL3 :

- METTL3 (N6-adenosine-methyltransferase 70 kDa subunit) is implicated in several cancers and diseases due to its role in mRNA methylation. Compounds derived from oxetanes, including this compound, have been explored as METTL3 inhibitors .

- Inhibition of METTL3 can lead to decreased proliferation and survival of cancer cells, particularly in lung and bladder cancers .

- Potential Antiviral Activity :

Experimental Findings

A study focusing on the synthesis of oxetane derivatives highlighted that modifications to the oxetane structure could yield compounds with enhanced biological activities. The introduction of ethynyl groups often improves the lipophilicity and metabolic stability of the resulting compounds, which are critical factors in drug design .

Case Studies and Research Findings

Several studies have investigated the biological implications of oxetane derivatives:

- Synthesis and Characterization : The synthesis of this compound has been documented using various methods, including nucleophilic displacement reactions. Characterization techniques such as NMR spectroscopy confirm the successful incorporation of functional groups that enhance biological activity .

- Pharmacological Applications : Research indicates that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines, suggesting that this compound could be a candidate for further pharmacological exploration .

Data Tables

Propriétés

IUPAC Name |

3-ethynyl-3-methyloxetane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8O/c1-3-6(2)4-7-5-6/h1H,4-5H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFMBEVUFBLJCBC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(COC1)C#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50855901 | |

| Record name | 3-Ethynyl-3-methyloxetane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50855901 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

96.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1290541-27-3 | |

| Record name | 3-Ethynyl-3-methyloxetane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50855901 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.